N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group attached to the thiadiazole ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetone and may require heating under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells. Additionally, the compound can induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
Comparison: While all these compounds share the thiadiazole core, the presence of different substituents (e.g., 3-methylphenyl vs. 4-nitrophenyl) can significantly influence their biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-5-11(17)14-13-16-15-12(18-13)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSXYFWWAPHNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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